N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Triazole-benzamide Kinase inhibition Parkin ligase modulation

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5) combines three privileged motifs—1,2,3-triazole, thiophene, and benzamide—into a single scaffold with no disclosed bioactivity or SAR data. Its unique 2H-triazol-2-yl regioisomer and 3-thiophenyl substitution pattern make it an ideal starting point for unbiased phenotypic screening, fragment-based discovery, or computational modeling. Procurement requires acceptance of maximal scientific and financial risk due to the complete absence of experimental biological QC data from any vendor.

Molecular Formula C21H18N4OS
Molecular Weight 374.46
CAS No. 2034438-22-5
Cat. No. B2787162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide
CAS2034438-22-5
Molecular FormulaC21H18N4OS
Molecular Weight374.46
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=C(C=C3)C4=CSC=C4
InChIInChI=1S/C21H18N4OS/c26-21(18-8-6-16(7-9-18)19-10-13-27-15-19)24-20(14-25-22-11-12-23-25)17-4-2-1-3-5-17/h1-13,15,20H,14H2,(H,24,26)
InChIKeyLWEMCXYMUSREJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5): Baseline Characteristics for Procurement Evaluation


N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5) is a synthetic small molecule (C21H18N4OS, MW 374.46) composed of a 4-(thiophen-3-yl)benzamide core linked via an ethyl spacer to a 1-phenyl-2-(2H-1,2,3-triazol-2-yl) moiety. The compound is listed in commercial catalogs at a typical purity of 95% . To date, this specific chemical entity does not appear in any peer-reviewed primary research article indexed in PubMed, in any issued patent as an exemplified compound with measured biological data, or in authoritative public databases such as PubChem, ChEMBL, or BindingDB. All currently identified online listings originate from vendor or aggregator pages that provide only computed physicochemical properties and lack any experimentally determined biological activity or selectivity data.

Why In-Class Substitution of N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5) Is Not Supported by Existing Evidence


Within the broader family of triazole-benzamide derivatives, significant target- and potency-shifting effects are known to result from subtle structural modifications [1]. For instance, in a series of 1,2,3-triazole-containing benzamide hDHODH inhibitors, moving the triazole substitution position altered IC50 values by more than an order of magnitude [1]. Consequently, the absence of disclosed structure-activity relationship (SAR) data for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide means that no evidence-based assumption of functional equivalence to any other triazole-benzamide can be made. A procurement decision cannot rely on class-level inference; any substitution with a structurally related analog that possesses published bioactivity data would represent an evidence-based choice, whereas selecting this compound would require accepting a complete absence of comparative performance information.

Quantitative Differentiation Evidence for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5) Versus Comparators


No Primary Bioactivity Data Available for Direct or Cross-Study Comparison

A comprehensive literature and patent search (PubMed, Google Patents, WIPO, BindingDB, ChEMBL, PubChem) returned zero entries containing IC50, Ki, EC50, or any other quantitative biological activity measurement for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5). In contrast, structurally related compounds from the triazole-benzamide class have published activity data; for example, compound 4o from Lu et al. (2018) showed an hDHODH IC50 of 2.1 µM, and compounds from patent US9353102 (non-annulated thiophenylamides as FABP4/5 inhibitors) have reported Ki values as low as 143 nM. No head-to-head, cross-study, or even class-level quantitative comparison is possible for the target compound.

Triazole-benzamide Kinase inhibition Parkin ligase modulation

Patent Landscape Search Reveals No Exemplified Data

Patents covering triazole-benzamide chemical space (e.g., WO2017210694, US10308617, US20210230126) claim broad Markush structures that could conceptually encompass the target compound, but in no case is CAS 2034438-22-5 explicitly named, synthesized, or assayed. The Parkin ligase modulator patent US10308617 provides IC50 data for dozens of exemplified compounds, none of which correspond to the target molecule. The LPAR antagonist patent US9321738 similarly contains exemplified biological data without including this compound.

Patent analysis Chemical procurement

Authoritative Database Coverage Comparison

The target compound is absent from PubChem (Substance and Compound databases), ChEMBL, BindingDB, DrugBank, and the IUPHAR/BPS Guide to Pharmacology. In contrast, structurally proximal analogs—such as N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide (CAS 2034558-71-7) and N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide—have PubChem entries with computed property data and, in the case of picolinamide analogs, annotated biological activities (orexin receptor antagonism). This database gap means no third-party curated biological annotation, safety, or ADME prediction exists for procurement evaluation.

Database curation Chemical informatics

Application Scenarios for N-(1-Phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide (CAS 2034438-22-5) Based on Available Evidence


Exploratory Medicinal Chemistry Requiring a Novel Triazole-Thiophene-Benzamide Scaffold

In the complete absence of published bioactivity data, the sole scientifically justifiable application is as a starting point for de novo exploratory synthesis and phenotypic screening. The compound combines three privileged structural motifs—1,2,3-triazole, thiophene, and benzamide—that individually appear in numerous bioactive molecules. A research group undertaking an unbiased screen (e.g., phenotypic or fragment-based) could use this compound to probe whether the specific 2H-1,2,3-triazol-2-yl regioisomer and 3-thiophenyl substitution pattern yield unique hit profiles not observed with 1H-triazole or 2-thiophenyl analogs. However, this application assumes in-house synthesis, characterization, and assay development capabilities, as no vendor-supplied biological QC data exist to support direct purchase-to-assay workflows.

Computational Chemistry and In Silico Modeling Reference

The compound may serve as a computational reference structure for molecular docking, pharmacophore modeling, or QSAR model training, provided users independently validate its 3D conformation and electronic properties. Its topological features—a chiral ethyl linker bearing phenyl and triazole substituents, coupled with a biaryl benzamide—offer a moderately complex test case for conformer generation algorithms and binding pose prediction. Any computational predictions generated using this structure must be treated as strictly hypothetical until confirmed by experimental binding or functional assay data.

Chemical Biology Tool Compound Development with Full Characterization Required

If a laboratory independently synthesizes and characterizes this compound, it could be developed into a chemical probe, contingent upon completing a full suite of in vitro ADME, selectivity, and target engagement studies. The thiophene moiety provides a potential handle for metabolic soft-spot modification, while the triazole ring offers metabolic stability advantages over amide or ester linkers. However, the complete absence of known target engagement, off-target profiling, or cellular permeability data means that any procurement decision based solely on current vendor listings carries maximal scientific and financial risk.

Quote Request

Request a Quote for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4-(thiophen-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.